1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3ClF4NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:
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Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 2-chloro-5-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
- Another approach involves the use of trifluoroacetyl chloride as a reagent, which reacts with 2-chloro-5-fluoropyridine under similar conditions .
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Industrial Production Methods
- Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
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Types of Reactions
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Common Reagents and Conditions
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Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
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Chemistry
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Biology and Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound can interact with various enzymes and receptors, modulating their activity.
- It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
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Pathways Involved
- The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of the target compound.
Trifluoroacetyl chloride: Another reagent used in the synthesis.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
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Uniqueness
- The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to the compound.
- Its ability to undergo a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H2ClF4NO |
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Molecular Weight |
227.54 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H |
InChI Key |
SMGHIRBPPNPADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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